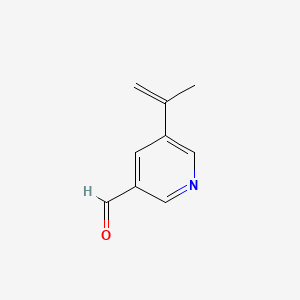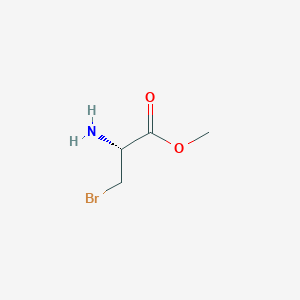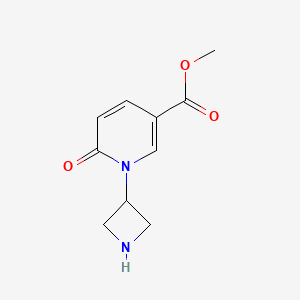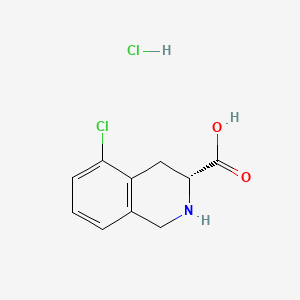
2-Fluorobenzene-1-carboximidamide, bis(acetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C9H11FN2O2. This compound is known for its unique structure, which includes a fluorobenzene ring and a carboximidamide group, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets. The fluorobenzene ring and carboximidamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) can be compared with other similar compounds such as:
2-Fluorobenzene-1-carboximidamide: Lacks the bis(acetic acid) component, which may affect its reactivity and applications.
Benzene-1-carboximidamide, bis(acetic acid): Lacks the fluorine atom, which can influence its chemical properties and biological activities.
2-Chlorobenzene-1-carboximidamide, bis(acetic acid): Substitution of fluorine with chlorine can lead to different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C11H15FN2O4 |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
acetic acid;2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2.2C2H4O2/c8-6-4-2-1-3-5(6)7(9)10;2*1-2(3)4/h1-4H,(H3,9,10);2*1H3,(H,3,4) |
Clé InChI |
VOQFDKDPVBIZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C(=C1)C(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)





![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)




